molecular formula C13H14ClNO B1406903 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-00-0

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde

Cat. No. B1406903
CAS RN: 1350761-00-0
M. Wt: 235.71 g/mol
InChI Key: RJJHOVAEJZHEHJ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are used for the treatment of various disorders in the human body, including cancer cells and microbes .


Molecular Structure Analysis

Indoles have a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Indole Synthesis and Chemical Transformations

Indole compounds, including derivatives of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde, have been a central focus for chemists due to their broad range of biological activities and applications in medicinal chemistry. The complexity and diversity of indole structures necessitate innovative synthetic approaches. One comprehensive review highlights the classification of indole synthesis methods, providing a foundation for understanding the synthetic pathways that may involve this compound. This review serves as a critical resource for chemists seeking to categorize new indole synthesis approaches, ensuring the advancement of indole chemistry and its application in drug discovery and development (Taber & Tirunahari, 2011).

Polymerization of Aldehydes

Research on the polymerization of aldehydes, including those structurally related to this compound, reveals potential applications in creating new polymeric materials. A review on the polymerization of higher aldehydes discusses systematic studies on various aldehydes, including haloaldehydes. This research sheds light on the mechanisms of polymerization, thermodynamics, stereochemistry, and the promising properties of resulting polymers, suggesting potential practical applications in material science and engineering (Kubisa et al., 1980).

Flavor Chemistry in Foods

Branched aldehydes, structurally related to this compound, are significant in flavor chemistry, particularly in food products. A review on the production and breakdown pathways of branched chain aldehydes in foods discusses their formation from amino acids and their impact on the flavor profiles of various food products. Understanding the metabolic pathways and microbial influences on these aldehydes' formation can aid in controlling their levels in food, enhancing flavor profiles, and potentially leading to the development of new flavoring agents (Smit et al., 2009).

Anticancer Agent Development

The Knoevenagel condensation reaction, involving compounds like this compound, plays a crucial role in developing anticancer agents. A review on the contribution of Knoevenagel condensation products toward anticancer agent development highlights the reaction's significance in synthesizing biologically active molecules. These molecules exhibit remarkable anticancer activity by targeting various cancer-related proteins and DNA, indicating the potential of this compound derivatives in cancer therapy (Tokala et al., 2022).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding with certain receptor proteins, potentially modulating their signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and cell survival . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are crucial for signal transduction . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress . In in vivo studies, the long-term effects include potential toxicity at higher concentrations, which necessitates careful monitoring of dosage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the cytoplasm, it can modulate signaling pathways and metabolic activities .

properties

IUPAC Name

7-chloro-4-methyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-9(3)4-5-11(14)13(12)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJHOVAEJZHEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=C(C=C1)Cl)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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